5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478257-40-8
Cat. No.: VC16169719
Molecular Formula: C17H13F3N4OS
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478257-40-8 |
|---|---|
| Molecular Formula | C17H13F3N4OS |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H13F3N4OS/c1-25-14-5-3-2-4-13(14)15-22-23-16(26)24(15)21-10-11-6-8-12(9-7-11)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+ |
| Standard InChI Key | AFMQRGSDKCZJRK-UFFVCSGVSA-N |
| Isomeric SMILES | COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural Analysis and Physicochemical Properties
The molecular structure of 5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol (molecular formula: C₁₇H₁₃F₃N₄OS) features a 1,2,4-triazole ring substituted at three positions (Figure 1). Key structural elements include:
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Triazole Core: The 1,2,4-triazole ring provides a planar, aromatic heterocycle with three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions critical for biomolecular recognition .
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2-Methoxyphenyl Group: The methoxy substituent at the ortho position of the phenyl ring enhances electron-donating effects, potentially influencing binding affinity to target proteins .
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Trifluoromethylphenyl Schiff Base: The (E)-configured imine linkage introduces rigidity, while the electron-withdrawing trifluoromethyl group augments metabolic stability and membrane permeability .
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Thiol Moiety: The -SH group at position 3 facilitates disulfide bond formation with cysteine residues in enzymes, modulating redox activity .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 402.37 g/mol |
| logP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (thiol + NH) |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 98.5 Ų |
These properties suggest moderate lipophilicity, favoring blood-brain barrier penetration, and adequate solubility for oral bioavailability .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:
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Formation of the Triazole Core: Reacting thiosemicarbazide with 2-methoxybenzaldehyde to yield a thiosemicarbazone intermediate, followed by cyclization using phosphoryl chloride (POCl₃) to form the 1,2,4-triazole ring .
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Schiff Base Formation: Condensing the triazole-3-thiol with 4-trifluoromethylbenzaldehyde in ethanol under acidic conditions to introduce the (E)-configured imine linkage .
Characterization Techniques
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NMR Spectroscopy: ¹H NMR would reveal singlet peaks for the triazole protons (δ 8.2–8.5 ppm) and distinct signals for the methoxy (δ 3.8 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) .
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 403.08 (M+H⁺) .
Biological Activities and Mechanisms
Antimicrobial Activity
Triazole-thiol hybrids exhibit broad-spectrum antimicrobial effects. For example, analogs with similar substituents demonstrate:
Table 2: Antimicrobial Activity of Triazole-Thiol Analogs
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
The thiol group likely disrupts microbial cell membranes via thiol-disulfide exchange, while the trifluoromethyl group enhances penetration through lipid bilayers .
Enzyme Inhibition
The compound shows affinity for cyclooxygenase-2 (COX-2) (IC₅₀: 0.8 µM) and acetylcholinesterase (IC₅₀: 2.3 µM), implicating roles in inflammation and neurodegenerative diseases .
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